molecular formula C21H22N2O2 B4420931 5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide

5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide

Cat. No.: B4420931
M. Wt: 334.4 g/mol
InChI Key: OPANOIKTFMMBBS-UHFFFAOYSA-N
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Description

5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide is an organic compound that features a furan ring, a pyridine ring, and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the isobutyl group and the pyridine ring. The final step involves the formation of the amide bond.

    Preparation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via Friedel-Crafts alkylation, using isobutyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Formation of the Amide Bond: The final step involves the coupling of the furan ring with the pyridine ring through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The isobutyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and Lewis acids (AlCl3).

Major Products

    Oxidation: Furanones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the furan ring and isobutyl group.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but has a methyl group instead of an isobutyl group.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but has a nitro group instead of an isobutyl group.

Uniqueness

5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide is unique due to the presence of the furan ring and the isobutyl group, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

5-(2-methylpropyl)-N-[4-(pyridin-4-ylmethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15(2)13-19-7-8-20(25-19)21(24)23-18-5-3-16(4-6-18)14-17-9-11-22-12-10-17/h3-12,15H,13-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPANOIKTFMMBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199959
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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